DAKLI vs. Dynorphin A KOR Binding Affinity
In competitive radioligand binding assays using [³H]diprenorphine displacement at cloned human κ-opioid receptors (KOR-1), DAKLI (the deprotected form of Boc-DAKLI) exhibited a Ki of approximately 8 nM, representing a ≥25-fold higher affinity compared to a simplified dynorphin A analog (Ki ≈ 200 nM) and substantially greater affinity than dynorphin A (1–13) [1]. This binding potency is consistent with the rank order of functional κ-receptor activation reported in vivo: DAKLI > dynorphin A > U-50488 [2].
| Evidence Dimension | Binding affinity (Ki) at cloned human κ-opioid receptor (KOR-1) |
|---|---|
| Target Compound Data | DAKLI (deprotected Boc-DAKLI): Ki ≈ 8 nM |
| Comparator Or Baseline | Dynorphin A analog (CHEMBL412364): Ki ≈ 200 nM |
| Quantified Difference | ~25-fold higher affinity for DAKLI vs. comparator dynorphin A analog |
| Conditions | [³H]diprenorphine competitive displacement, cloned KOR-1 transiently expressed in mammalian cells |
Why This Matters
The ~25-fold affinity advantage over other dynorphin A analogs means DAKLI conjugates can detect κ-receptor populations at substantially lower working concentrations, improving signal-to-noise in autoradiography and binding assays.
- [1] BindingDB. BDBM50057387: Analog of Dynorphin A (CHEMBL412364). Ki = 8 nM at Opioid receptor kappa 1. https://www.bindingdb.org/bind/ByMolecule.jsp?monomerid=50057387 View Source
- [2] Tsushima, H., Mori, M., & Matsuda, T. (1994). Microinjection of dynorphin into the supraoptic and paraventricular nuclei produces antidiuretic effects through vasopressin release. Japanese Journal of Pharmacology, 64(Suppl. 1), 212. (Order of antidiuretic potency: DAKLI > DYN > U50,488H.) View Source
